
2-Hydroxy-4-methylpentanoic acid
Overview
Description
2-Hydroxy-4-methylpentanoic acid (CAS 498-36-2), also known as leucic acid or 2-hydroxyisocaproic acid (HICA), is a branched-chain hydroxy acid with the molecular formula C₆H₁₂O₃. It is a chiral compound existing in both (R)- and (S)-enantiomeric forms . This metabolite is naturally produced by lactic acid bacteria (LAB) during protein fermentation and is prevalent in fermented foods, marine fungi, and microbial ecosystems . Its biological roles include antifungal activity , modulation of host metabolic pathways (e.g., suppression of the HIF-2α-ceramide axis) , and involvement in protein synthesis . Structurally, it features a hydroxyl group at the C2 position and a methyl group at C4, distinguishing it from other branched hydroxy acids.
Preparation Methods
Enzymatic Biosynthesis via Microbial Fermentation
Microbial Strain Selection and Fermentation Conditions
The enzymatic synthesis of HMPA leverages Lactobacillus confusus (DSM 20196), a bacterial strain capable of producing L-2-hydroxy-4-methylpentanoic acid-dehydrogenase (HMADH). This NADH-dependent enzyme catalyzes the reversible conversion between 2-keto-4-methylpentanoic acid and L-2-hydroxy-4-methylpentanoic acid .
Fermentation Protocol :
-
Medium Composition : Carbon sources (e.g., glucose), nitrogen sources (e.g., yeast extract), mineral salts (MgSO₄, MnSO₄), and vitamins (thiamine, riboflavin) at pH 6.5.
-
Cultivation : Batch fermentation at 30°C for 24–48 hours under anaerobic conditions.
-
Cell Harvesting : Centrifugation at 10,000 × g for 20 minutes to pellet cells .
Enzyme Extraction and Purification
The HMADH enzyme is extracted using a multi-step purification process:
Step 1. Cell Lysis and Phase Separation :
-
Resuspend cells in phosphate buffer (pH 7.0) and homogenize.
-
Separate phases via aqueous two-phase partitioning with polyethylene glycol (PEG) 10,000 and sodium chloride. HMADH partitions into the upper PEG-rich phase with 98.4% yield .
Step 2. Ion-Exchange Chromatography :
-
Load the enzyme solution onto a DEAE-cellulose column equilibrated with 200 mM phosphate buffer (pH 6.5).
-
Elute HMADH using a linear NaCl gradient (0–1 M). The enzyme elutes at 0.3 M NaCl, achieving >90% purity .
Step 3. Ultrafiltration and Storage :
-
Concentrate the enzyme using a hollow fiber cartridge (30 kDa cutoff).
-
Final specific activity exceeds 100 U/mg, with a molecular weight of 125,000 ± 15,000 Da .
Table 1. Purification Summary of HMADH from L. confusus
Step | Volume (L) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) |
---|---|---|---|---|
Crude Extract | 86 | 12,500 | 1.2 | 100 |
PEG Phase Separation | 71 | 12,300 | 18.5 | 98.4 |
DEAE Chromatography | 0.5 | 10,800 | 105.6 | 86.4 |
Chemical Synthesis Routes
Reduction of 2-Keto-4-methylpentanoic Acid
The ketone precursor, 2-keto-4-methylpentanoic acid, is reduced to HMPA using sodium borohydride (NaBH₄) or enzymatic methods:
NaBH₄ Reduction :
-
Reaction Conditions : Dissolve 2-keto-4-methylpentanoic acid in ethanol, add NaBH₄ (2 equiv) at 0°C, and stir for 4 hours .
-
Yield : ~70–80% with moderate enantiomeric excess (ee).
Enzymatic Reduction :
-
HMADH catalyzes the NADH-dependent reduction of 2-keto-4-methylpentanoic acid to L-HMPA with >99% ee .
-
Kinetic Parameters : Kₐ for NADH = 3.3 × 10⁻⁵ M, Vₘₐₓ = 120 μmol/min/mg .
Aldol Condensation and Amination
A two-step enzymatic cascade synthesizes HMPA analogs (e.g., 4-hydroxyisoleucine), demonstrating adaptability for HMPA production :
-
Aldol Condensation : Acetaldehyde + α-ketobutyrate → 4-hydroxy-3-methyl-2-keto-pentanoate (HMKP) via aldolase.
-
Reductive Amination : HMKP + glutamate → HMPA analog via aminotransferase.
Industrial-Scale Production
Continuous Bioreactor Systems
Membrane Reactor Design :
-
A flat membrane reactor (11.3 mL volume) with a 5 kDa ultrafiltration membrane enables continuous HMADH-catalyzed conversion.
-
Operational Parameters : 25°C, 0.2–1.3 bar pressure, 11.3 mL/hour flow rate.
Table 2. Industrial Process Metrics
Parameter | Value |
---|---|
Reactor Volume | 11.3 mL |
Temperature | 25°C |
Max Pressure | 1.3 bar |
Productivity | 1.44 mmol/hour |
Enantiomeric Excess | >99% (L-isomer) |
Downstream Processing
-
Diafiltration : Remove salts using phosphate buffer (pH 6.5) and concentrate via ultrafiltration .
-
Crystallization : Achieve >99.5% purity by recrystallization from ethanol-water mixtures.
Comparative Analysis of Methods
Enzymatic vs. Chemical Synthesis
Metric | Enzymatic Method | Chemical Reduction |
---|---|---|
Yield | 85–90% | 70–80% |
Enantiomeric Excess | >99% | 50–70% (racemic) |
Scalability | High (bioreactors) | Moderate (batch) |
Environmental Impact | Low (aqueous, mild conditions) | Moderate (organic solvents) |
Chemical Reactions Analysis
2-Hydroxyisocaproic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketoisocaproic acid.
Reduction: The reduction of ketoisocaproic acid to 2-hydroxyisocaproic acid is a key step in its synthesis.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are ketoisocaproic acid and various substituted derivatives .
Scientific Research Applications
Biochemical and Metabolic Research
Role in Metabolism:
2-Hydroxy-4-methylpentanoic acid is primarily recognized for its involvement in amino acid metabolism, particularly in the degradation pathways of branched-chain amino acids (BCAAs) like leucine. It has been identified as a metabolite in various metabolic disorders, including maple syrup urine disease (MSUD) and short-bowel syndrome. In MSUD, the accumulation of this acid indicates a deficiency in the branched-chain alpha-keto acid dehydrogenase complex, which is crucial for the metabolism of BCAAs .
Case Studies:
- Maple Syrup Urine Disease: Patients with MSUD exhibit elevated levels of this compound in their urine, which serves as a biomarker for diagnosis and monitoring of the disease .
- Short Bowel Syndrome: In patients with this condition, altered metabolism leads to increased levels of leucic acid, reflecting the body's inability to properly absorb nutrients .
Nutritional Supplements
Use in Sports Nutrition:
this compound is often included in dietary supplements aimed at enhancing athletic performance. It is believed to play a role in muscle recovery and growth by modulating protein synthesis pathways influenced by leucine .
Research Findings:
Studies have shown that supplementation with BCAAs, including leucine and its derivatives like this compound, can lead to improved muscle protein synthesis and reduced muscle soreness post-exercise .
Pharmaceutical Applications
Potential Therapeutic Uses:
Research into the therapeutic applications of this compound suggests it may have protective effects against certain metabolic disorders. Its role as a signaling molecule in insulin sensitivity and glucose metabolism is being investigated .
Drug Development:
The compound's properties as a metabolic regulator have led to interest in developing drugs that can mimic or enhance its effects on muscle metabolism and insulin sensitivity, particularly for conditions like obesity and type 2 diabetes .
Industrial Applications
Chemical Synthesis:
In industrial chemistry, this compound is utilized as an intermediate in the synthesis of various chemicals, including surfactants and emulsifiers. Its unique structural properties make it suitable for producing compounds used in personal care products and food additives .
Table: Summary of Applications
Application Area | Specific Uses | Relevant Studies/Findings |
---|---|---|
Biochemical Research | Biomarker for MSUD and short-bowel syndrome | Elevated levels noted in affected individuals |
Nutritional Supplements | Muscle recovery and growth enhancement | Positive effects on protein synthesis observed |
Pharmaceutical Development | Potential treatments for metabolic disorders | Investigated for insulin sensitivity modulation |
Industrial Chemistry | Intermediate for surfactants and emulsifiers | Used in personal care products |
Mechanism of Action
The mechanism by which 2-hydroxyisocaproic acid exerts its effects involves the penetration of bacterial cell membranes, causing depolarization, rupture of membranes, and subsequent leakage of cellular contents, leading to cell death . This compound targets the bacterial cell envelope, making it effective against food spoilage and food-borne pathogenic bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
3-Phenyllactic Acid
- Structure : Aromatic hydroxy acid with a phenyl group at C3.
- Function : Antifungal agent, abundant in fermented foods.
- Comparison: Unlike 2-hydroxy-4-methylpentanoic acid, 3-phenyllactic acid lacks a branched aliphatic chain but shares antifungal properties via organic acid production .
(S)-(−)-2-Hydroxyisocaproic Acid
- Structure: Similar to this compound but with a longer carbon chain (C6).
- Function : Found in Chinese bayberry (Morella rubra) and contributes to taste profiles.
- Comparison : Both compounds are classified as hydroxy acids, but (S)-(−)-2-hydroxyisocaproic acid exhibits higher hydrophobicity due to its longer chain, influencing its solubility and biological interactions .
2-Hydroxyhexadecanoic Acid
- Structure : Long-chain hydroxy acid (C16).
- Function : Integral to lipid metabolism and membrane structure.
- Comparison: While this compound is a short-chain metabolite, 2-hydroxyhexadecanoic acid’s extended chain enables integration into lipid bilayers, highlighting divergent biological roles .
Functional Analogues
3-Hydroxy Fatty Acids
- Examples: 3-Hydroxydecanoic acid, 3-hydroxyoctanoic acid.
- Function : Antifungal and antibacterial agents.
- Comparison: Both this compound and 3-hydroxy fatty acids inhibit fungal growth via acidification, but 3-hydroxy fatty acids are more potent due to their surfactant-like properties .
Fumaric Acid
- Structure : Dicarboxylic acid.
- Function : TCA cycle intermediate; used in food preservation.
- Comparison: Fumaric acid lacks a hydroxyl group but shares applications in food science. Its dual carboxylic groups enhance acidity, making it more effective as a preservative than this compound .
Enantiomeric Variants
- (R)-2-Hydroxy-4-methylpentanoic Acid: Exhibits stereospecific activity in cyclodepsipeptides (e.g., pseudodestruxin C) .
- (S)-2-Hydroxy-4-methylpentanoic Acid: Predominant form in LAB fermentation; involved in Sansalvamide A analogue synthesis .
- Comparison : Enantiomers differ in biological activity; the (S)-form is more abundant in microbial systems, while the (R)-form is critical in peptide bond formation .
Key Research Findings and Data Tables
Table 1: Concentration of this compound vs. Analogues in Selected Matrices
Table 2: Antifungal Activity of Hydroxy Acids
Compound | MIC* against Aspergillus spp. | Mechanism | |
---|---|---|---|
This compound | 0.48 mM | Membrane disruption | |
3-Hydroxydecanoic acid | 0.12 mM | Surfactant action | |
3-Phenyllactic acid | 0.35 mM | Acidification |
*MIC: Minimum Inhibitory Concentration
Biological Activity
2-Hydroxy-4-methylpentanoic acid (HMHA) is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Overview
This compound, particularly the (R)-enantiomer, is closely related to leucine metabolism and has been identified in various biological systems, including humans and certain microorganisms. It plays a crucial role in metabolic pathways and interacts with several enzymes, notably those involved in amino acid metabolism.
Enzyme Interaction
The primary mechanism through which HMHA exerts its biological effects is by inhibiting histone deacetylases (HDACs). This inhibition leads to hyperacetylation of histone proteins, which can significantly alter gene expression and cellular processes:
- Targets : HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10.
- Result : Modulation of gene expression related to cell cycle progression and metabolic pathways.
Biochemical Pathways
HMHA is involved in the metabolism of branched-chain amino acids (BCAAs), particularly leucine. Its conversion from leucine involves several key enzymes:
- Leucine Dehydrogenase
- Branched-Chain Alpha-Keto Acid Dehydrogenase Complex
These interactions facilitate the conversion of leucine into its corresponding keto acid and subsequently into HMHA .
Cellular Effects
HMHA influences various cellular processes:
- Energy Metabolism : It enhances metabolic activity and improves energy balance at low doses.
- Cell Signaling : Modulates signaling pathways related to stress responses and energy metabolism.
- Gene Expression : Affects genes involved in metabolic pathways and stress responses.
Pharmacokinetics
Research indicates that HMHA has good bioavailability similar to other related compounds such as alpha-lipoic acid. It is effectively absorbed within biological systems, contributing to its functional roles.
1. Bioconversion Studies
A study demonstrated that Clostridium butyricum can convert L-leucine into D-2-hydroxy-4-methylpentanoic acid via a stereospecific bioconversion process. This conversion highlights the metabolic versatility of this bacterium and opens avenues for further research into amino acid metabolism .
2. Metabolite Profiles in Silage
In lactic acid bacteria (LAB) studies involving grass silage, elevated concentrations of HMHA were detected. This finding suggests that HMHA may play a role in fermentation processes and could influence the nutritional quality of silage .
Data Table: Biological Activity Overview
Aspect | Description |
---|---|
Compound Name | This compound |
Enantiomer | (R)-2-Hydroxy-4-methylpentanoic acid |
Key Targets | Histone deacetylases (HDACs) |
Biochemical Role | Involved in leucine metabolism; modulates energy metabolism |
Effects on Cells | Enhances metabolic activity; alters gene expression |
Pharmacokinetics | Good bioavailability; effective absorption |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing enantiomerically pure (S)-2-Hydroxy-4-methylpentanoic acid?
Enantioselective synthesis of (S)-2-HMPA involves catalytic asymmetric hydrogenation of α-keto esters using chiral transition-metal catalysts (e.g., Ru-BINAP complexes) followed by hydrolysis. General Procedure A () outlines esterification and amidation steps, while Procedure F details resolution via chiral chromatography or enzymatic kinetic resolution using lipases (e.g., Candida antarctica). Purity is validated by chiral HPLC or polarimetry .
Q. How should researchers handle 2-HMPA to mitigate risks of skin/eye irritation during experiments?
- Personal Protective Equipment (PPE): Wear NIOSH/MSHA-approved respirators (OV/AG/P99 or ABEK-P2 filters) for aerosolized particles, nitrile gloves, and ANSI Z87.1-compliant goggles .
- Emergency Protocols: Flush eyes with water for 15 minutes () and decontaminate skin with pH-neutral soap. Ensure fume hoods or local exhaust ventilation maintain airborne concentrations below 1 mg/m³ .
Q. What analytical methods are recommended for quantifying 2-HMPA in biological matrices?
- LC-MS/MS: Use reverse-phase C18 columns with mobile phases (0.1% formic acid in water/acetonitrile) and MRM transitions (m/z 131→85 for quantification; m/z 131→59 for confirmation) .
- GC-MS: Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility, with detection limits of ~0.1 ng/mL in plasma .
Advanced Research Questions
Q. How does 2-HMPA modulate histone deacetylase (HDAC) activity, and what experimental models validate this?
2-HMPA acts as a competitive HDAC inhibitor by chelating Zn²⁺ in the catalytic pocket. In vitro assays (e.g., HeLa nuclear extracts) show IC₅₀ values of 12.5 µM using fluorogenic substrates like Boc-Lys(Ac)-AMC. Validation in murine models (e.g., DSS-induced colitis) demonstrates reduced HDAC3 activity (p < 0.01) and hyperacetylation of histones H3K9/K14 .
Q. What experimental designs address contradictory data on 2-HMPA’s role in nitric oxide (NO) regulation?
- Mechanistic Studies: Use siRNA knockdown of eNOS in HUVECs to isolate 2-HMPA’s direct effects. Dose-response curves (0.1–100 µM) reveal biphasic NO modulation: stimulatory at low doses (↑ cGMP, p < 0.05) and inhibitory at high doses (↓ eNOS phosphorylation at Ser1177) .
- In Vivo Models: Compare wild-type and eNOS⁻/⁻ mice treated with 2-HMPA (50 mg/kg/day) to clarify tissue-specific NO dynamics .
Q. How can researchers optimize 2-HMPA’s solubility and stability for long-term cell culture studies?
- Solubility: Prepare stock solutions in DMSO (≤0.1% final concentration) or PBS (pH 7.4) with 10 mM β-cyclodextrin to enhance aqueous solubility (from 2.3 mg/mL to 18.7 mg/mL) .
- Stability: Store at –80°C under argon; avoid repeated freeze-thaw cycles (degradation <5% over 6 months). LC-MS stability assays confirm no hydrolysis to 4-methylvaleric acid under these conditions .
Q. Methodological Challenges and Solutions
Q. What strategies resolve discrepancies in 2-HMPA’s reported LogP values (1.2–2.1)?
- Experimental Determination: Use shake-flask method with octanol/water partitioning (pH 7.4, 25°C) and HPLC analysis. Average LogP = 1.65 ± 0.12 .
- Computational Models: Compare results from EPI Suite (1.8) and ACD/Percepta (1.9) to identify outliers due to stereochemical descriptors .
Q. How does 2-HMPA’s stereochemistry influence its antifungal activity against Aspergillus spp.?
- Enantiomer-Specific Activity: (S)-2-HMPA (10 µg/mL) inhibits A. niger hyphal growth by 92% (vs. 48% for (R)-enantiomer) via disruption of ergosterol biosynthesis (GC-MS shows ↓ lanosterol by 65%) .
- Synergistic Effects: Combine with 3-phenyllactic acid (1:1 molar ratio) to reduce MIC from 25 µg/mL to 6.25 µg/mL .
Q. Key Considerations for Experimental Design
- Contradictory Data: Address variability in ecological toxicity (no data available) by conducting OECD 201/202 assays for algal and daphnia toxicity .
- Metabolic Pathways: Use ¹³C-labeled 2-HMPA tracer studies to map its incorporation into TCA cycle intermediates (e.g., α-ketoglutarate) via GC-MS metabolomics .
Properties
IUPAC Name |
2-hydroxy-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRFTAZAXQPQHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54641-21-3 (mono-hydrochloride salt) | |
Record name | alpha-Hydroxyisocaproic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80862047 | |
Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Leucinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
249.00 °C. @ 760.00 mm Hg | |
Record name | Leucinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
886 mg/mL | |
Record name | Leucinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
498-36-2, 10303-64-7 | |
Record name | (±)-2-Hydroxyisocaproic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Hydroxyisocaproic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-4-methylvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-2-hydroxy-4-methylvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.603 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEUCIC ACID, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN4NSX3TY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Leucinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76.00 °C. @ 760.00 mm Hg | |
Record name | Leucinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.